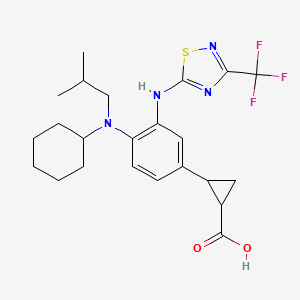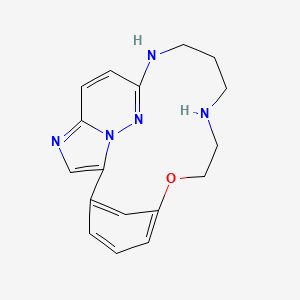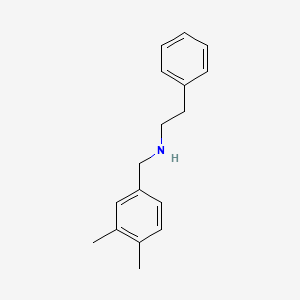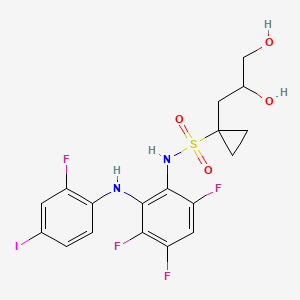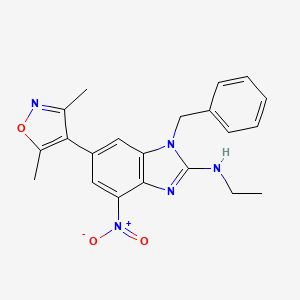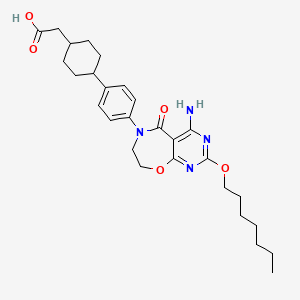
Lactam derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactam derivative 5 is a cyclic amide, formally derived from an amino alkanoic acid through cyclization reactions. Lactams are a significant class of heterocyclic compounds due to their diverse chemical structures and broad spectrum of biological properties . This compound, specifically, is a γ-lactam (2-pyrrolidinone), which is a five-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactam derivative 5 can be synthesized through various methods, including:
Cyclization of Amino Acids: This method involves the coupling between an amine and a carboxylic acid within the same molecule.
Beckmann Rearrangement: This acid-catalyzed rearrangement of oximes is another common method for synthesizing lactams.
Schmidt Reaction: This involves the reaction of cyclic ketones with hydrazoic acid.
Staudinger Synthesis: This method involves the [2+2] cycloaddition of ketenes and imines.
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement due to its efficiency and scalability. The reaction typically requires an acid catalyst and high temperatures to facilitate the rearrangement of oximes into lactams .
Chemical Reactions Analysis
Types of Reactions
Lactam derivative 5 undergoes various chemical reactions, including:
Oxidation: Lactams can be oxidized to form lactones.
Reduction: Reduction of lactams can yield amines.
Substitution: Lactams can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Lactones.
Reduction: Amines.
Substitution: Substituted lactams.
Scientific Research Applications
Lactam derivative 5 has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
Lactam derivative 5 exerts its effects through various mechanisms, including:
Inhibition of Enzymes: It can inhibit enzymes involved in bacterial cell wall synthesis, similar to β-lactam antibiotics.
Binding to Molecular Targets: It binds to specific molecular targets, disrupting their normal function.
Pathways Involved: The primary pathways involved include the inhibition of peptidoglycan synthesis in bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
β-Lactams: Includes penicillins and cephalosporins.
γ-Lactams: Includes compounds like γ-butyrolactam.
δ-Lactams: Includes δ-valerolactam.
Uniqueness
Lactam derivative 5 is unique due to its specific ring size and the presence of a five-membered ring structure, which imparts distinct chemical and biological properties compared to other lactams .
Properties
Molecular Formula |
C28H38N4O5 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[4-[4-(4-amino-2-heptoxy-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C28H38N4O5/c1-2-3-4-5-6-16-37-28-30-25(29)24-26(31-28)36-17-15-32(27(24)35)22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-23(33)34/h11-14,19-20H,2-10,15-18H2,1H3,(H,33,34)(H2,29,30,31) |
InChI Key |
ZERDUDAYCJCZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=NC(=C2C(=N1)OCCN(C2=O)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)


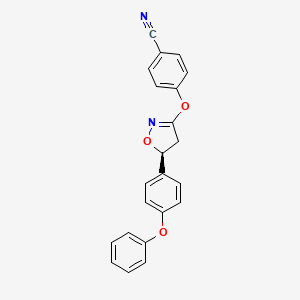
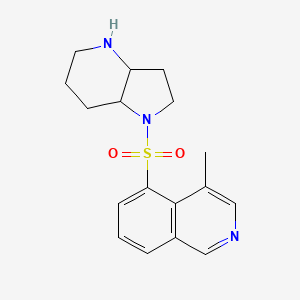
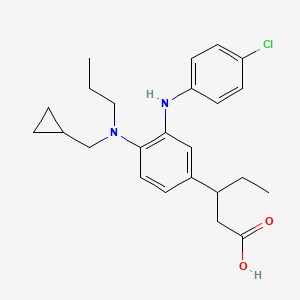
![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)
